m-Phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate m-Phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 51186-88-0
VCID: VC0042100
InChI: InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20?,21-/m0/s1
SMILES: CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Molecular Formula: C23H26O3
Molecular Weight: 350.4 g/mol

m-Phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate

CAS No.: 51186-88-0

Reference Standards

VCID: VC0042100

Molecular Formula: C23H26O3

Molecular Weight: 350.4 g/mol

m-Phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate - 51186-88-0

CAS No. 51186-88-0
Product Name m-Phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Molecular Formula C23H26O3
Molecular Weight 350.4 g/mol
IUPAC Name (3-phenoxyphenyl)methyl (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20?,21-/m0/s1
Standard InChIKey SBNFWQZLDJGRLK-SFTDATJTSA-N
Isomeric SMILES CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
SMILES CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Canonical SMILES CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Density Relative density (water = 1): 1.06
Physical Description PALE YELLOW-TO-YELLOW-BROWN LIQUID.
Solubility Solubility in water: none
Synonyms (3-phenoxyphenyl)methyl cis,trans-(+)-2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate
d-phenothrin
phenothrin
phenothrin, (1R-cis)-isomer
phenothrin, (1R-trans)-isomer
phenothrin, (1S-cis)-isomer
phenothrin, (1S-trans)-isomer
phenothrin, (cis-(+-))-isomer
phenothrin, (trans-(+-))-isomer
S-2539
Sumithrin
Vapor Pressure Vapor pressure, Pa at 20 °C:
PubChem Compound 12877169
Last Modified Nov 11 2021
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